molecular formula C24H33O12Sb B14456136 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- CAS No. 71850-72-1

5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-

Cat. No.: B14456136
CAS No.: 71850-72-1
M. Wt: 635.3 g/mol
InChI Key: UWAMGQKEHUQPTG-VNGPFPIXSA-K
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Description

The compound in question is a tin (stannane)-based organometallic molecule with a complex structure featuring a dibutyltin core conjugated to maleate ester groups. Its IUPAC name reflects:

  • Dibutyltin center: Two butyl groups bonded to a tin atom (Sn).
  • Maleate ester backbone: A (2Z)-but-2-enedioate (maleate) structure with two ester linkages.
  • Butyl ester substituents: The maleate groups are esterified with butyl alcohol, forming a tetrahedral Sn coordination complex.
  • Double bonds: (2Z,9Z) stereochemistry at positions 2 and 9 of the hexadeca chain.

This compound belongs to the dialkyltin dicarboxylate family, widely studied for their roles as PVC stabilizers, catalysts, and biocides .

Properties

CAS No.

71850-72-1

Molecular Formula

C24H33O12Sb

Molecular Weight

635.3 g/mol

IUPAC Name

4-O-bis[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy]stibanyl 1-O-butyl (Z)-but-2-enedioate

InChI

InChI=1S/3C8H12O4.Sb/c3*1-2-3-6-12-8(11)5-4-7(9)10;/h3*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b3*5-4-;

InChI Key

UWAMGQKEHUQPTG-VNGPFPIXSA-K

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O[Sb](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C=CC(=O)O[Sb](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves multiple steps, including the formation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in ester chain length and substituents. Below is a comparative analysis of key analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Ester Group Molecular Formula Molar Mass (g/mol) Key Features Source
Target compound (CAS: 66010-36-4) Butyl C24H40O8Sn 575.28 Short-chain ester, high polarity
Octyl ester (CAS: 17036-31-6) Octyl C32H56O8Sn 687.49 Moderate hydrophobicity
Dodecyl ester (CAS: 33466-31-8) Dodecyl C40H72O8Sn ~799.66* Hydrophobic, used in polymer additives
Tetradecyl ester (CAS: 60659-60-1) Tetradecyl C44H80O8Sn 855.81 Low solubility in polar solvents
Tridecyl ester (CAS: 60659-61-2) Tridecyl C42H78O8Sn ~838.70* Intermediate chain length

*Estimated based on homologous series.

Key Findings :

Structural Similarities :

  • All analogs share a dibutyltin core and maleate ester backbone , critical for their reactivity and applications in polymer stabilization .
  • The (2Z,9Z) configuration ensures planar geometry, facilitating coordination chemistry .

Functional Differences: Ester Chain Length: Longer alkyl chains (e.g., tetradecyl) enhance hydrophobicity, reducing water solubility and increasing thermal stability . Butyl esters exhibit higher polarity, making them suitable for reactions requiring polar aprotic solvents .

Synthetic Pathways: These compounds are synthesized via esterification of dibutyltin oxide with maleic anhydride derivatives, followed by alcohol substitution (e.g., butanol, octanol) . and describe analogous methods for dienoic acid derivatives, though focused on non-tin systems .

Regulatory and Safety Profiles: EPA classifications (e.g., EINECS 241-107-4 for octyl ester) highlight environmental concerns due to organotin toxicity .

Research Implications

  • Material Science : Longer-chain esters (e.g., tetradecyl) are preferred in PVC stabilization for reduced migration and volatility .
  • Environmental Impact : Shorter chains (butyl) may pose higher acute toxicity but degrade faster than persistent long-chain analogs .

Biological Activity

5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, commonly referred to as a complex organic compound with the molecular formula C24H33O12SbC_{24}H_{33}O_{12}Sb, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including multiple oxo groups and a butyl ester functional group.

Cytotoxicity

The cytotoxic effects of this compound are crucial for evaluating its therapeutic potential. In studies of structurally related compounds:

  • Cell Line Studies : Certain derivatives have exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
  • Mechanisms of Action : Potential mechanisms include inducing apoptosis in cancer cells or disrupting critical cellular processes through oxidative stress.

Lipophilicity and Bioavailability

Lipophilicity is a significant factor influencing the biological activity and bioavailability of drugs. The butyl ester group enhances lipophilicity, suggesting that this compound may effectively penetrate biological membranes and exhibit higher bioavailability than less lipophilic counterparts .

Recent Research Findings

  • Study on Related Compounds : A recent study highlighted the antimicrobial efficacy of similar compounds featuring oxadiazole derivatives. These compounds showed promising results in inhibiting bacterial growth without significant cytotoxicity to normal cells .
  • Cytotoxicity Assessment : Another research effort investigated the cytotoxic profiles of several derivatives of dioxo compounds. Results indicated that specific structural modifications could enhance selective toxicity against cancer cell lines while maintaining low toxicity to healthy cells .
  • Mechanistic Insights : The mechanisms by which these compounds exert their effects often involve oxidative stress induction and interference with nucleic acid synthesis, which are critical pathways in both microbial and cancer cell proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Lipophilicity
Compound AStrong against E. coli25 µMHigh
Compound BModerate against fungi15 µMModerate
5,7,12-Trioxa...TBDTBDTBD

Q & A

How can researchers design a synthesis pathway for this compound while ensuring structural integrity and minimizing side reactions?

Methodological Answer:
Synthesis of complex organoantimony compounds like this requires multi-step planning with strict control over reaction conditions. Key steps include:

  • Functional Group Compatibility : The presence of multiple oxa and dioxo groups necessitates inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties during esterification and cyclization steps .
  • Stereochemical Control : Use Z-selective catalysts (e.g., Ru-based complexes) to maintain (2Z,9Z) configurations during double-bond formation. Computational reaction path searches (e.g., via quantum chemical calculations) can predict intermediates and optimize selectivity .
  • Purification : Employ column chromatography with silica gel modified with chelating agents to separate antimony-containing byproducts, followed by crystallography (XRD) to confirm purity .

What advanced spectroscopic techniques are critical for resolving ambiguities in the compound’s structure-activity relationships?

Methodological Answer:

  • Multi-Nuclear NMR : ¹H, ¹³C, and ¹²¹Sb NMR can map electronic environments of antimony and adjacent oxygen atoms, resolving ambiguities in ester/oxa group connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Coupled with isotopic pattern analysis, HRMS distinguishes between isobaric species (e.g., Sb vs. As analogs) .
  • X-ray Absorption Spectroscopy (XAS) : Probes the oxidation state and coordination geometry of antimony, critical for understanding redox stability .

How can researchers address conflicting data regarding the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Controlled Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify degradation products. Compare results with computational degradation models (DFT-based) to validate pathways .
  • Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, THF) and oxidants (e.g., H₂O₂) to isolate instability triggers. Use differential scanning calorimetry (DSC) to detect exothermic decomposition events .
  • Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., ASTM E2454) to eliminate instrumentation bias .

What computational strategies are recommended for elucidating the compound’s reaction mechanisms in catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for antimony-mediated redox steps, focusing on Gibbs free energy barriers. Validate with kinetic isotope effect (KIE) experiments .
  • Machine Learning (ML) : Train ML models on existing organoantimony reaction datasets to predict optimal solvent/catalyst combinations for specific transformations (e.g., ester hydrolysis) .
  • Molecular Dynamics (MD) : Simulate solvation effects on the compound’s conformation in polar aprotic solvents to guide reactor design .

How can interdisciplinary approaches enhance the study of this compound’s environmental fate in academic research?

Methodological Answer:

  • Ecotoxicology Assays : Pair zebrafish embryo toxicity tests (OECD TG 236) with metabolomics to identify metabolic disruption pathways. Cross-reference with computational QSAR models for Sb-containing compounds .
  • Atmospheric Chemistry Modeling : Use regional-scale models (e.g., CMAQ) to simulate atmospheric oxidation pathways, incorporating experimental rate constants for Sb-O bond cleavage .
  • Life Cycle Assessment (LCA) : Quantify environmental impacts of synthesis waste (e.g., Sb leaching) and propose green chemistry alternatives (e.g., biphasic solvent systems) .

What experimental frameworks are optimal for analyzing the compound’s role in heterogeneous catalysis?

Methodological Answer:

  • Surface-Activity Profiling : Use X-ray photoelectron spectroscopy (XPS) and TEM to characterize Sb dispersion on catalyst supports (e.g., Al₂O₃). Correlate with kinetic data from fixed-bed reactor trials .
  • In Situ Spectroscopy : Operando FTIR or Raman monitors active sites during catalytic cycles, identifying intermediates (e.g., Sb=O species) .
  • Factorial Design of Experiments (DoE) : Apply 2^k factorial designs to optimize variables (temperature, pressure, catalyst loading) and isolate synergistic effects .

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